![molecular formula C6H3N4NaO2 B13462011 Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate](/img/structure/B13462011.png)
Sodium[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural features and potential applications. This compound is characterized by the fusion of a triazole ring with a pyridazine ring, which imparts distinct chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4,5-diamino-1,2,3-triazole with a suitable dicarbonyl compound, followed by cyclization to form the triazolopyridazine core . The reaction conditions often include the use of acid catalysts and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve bulk synthesis techniques, where the precursors are reacted in large-scale reactors under optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product .
Análisis De Reacciones Químicas
Types of Reactions: Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazine ring are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the pyridazine ring .
Aplicaciones Científicas De Investigación
Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate involves its interaction with specific molecular targets. For instance, its role as a c-Met kinase inhibitor involves binding to the active site of the enzyme, thereby blocking its activity and inhibiting cancer cell proliferation . The compound’s structure allows it to form stable interactions with the enzyme, leading to effective inhibition.
Comparación Con Compuestos Similares
[1,2,4]triazolo[4,3-a]pyrazine derivatives: These compounds share a similar triazole ring but differ in the fused heterocycle, leading to variations in their biological activities.
1,2,4-triazolo[3,4-b][1,3,4]thiadiazines: These compounds have a thiadiazine ring fused to the triazole ring, offering different pharmacological properties.
Uniqueness: Sodium [1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate is unique due to its specific fusion of the triazole and pyridazine rings, which imparts distinct chemical reactivity and biological activity. Its ability to inhibit c-Met kinase with high specificity sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C6H3N4NaO2 |
|---|---|
Peso molecular |
186.10 g/mol |
Nombre IUPAC |
sodium;[1,2,4]triazolo[4,3-b]pyridazine-6-carboxylate |
InChI |
InChI=1S/C6H4N4O2.Na/c11-6(12)4-1-2-5-8-7-3-10(5)9-4;/h1-3H,(H,11,12);/q;+1/p-1 |
Clave InChI |
RBPRAJCEKNWDFT-UHFFFAOYSA-M |
SMILES canónico |
C1=CC2=NN=CN2N=C1C(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


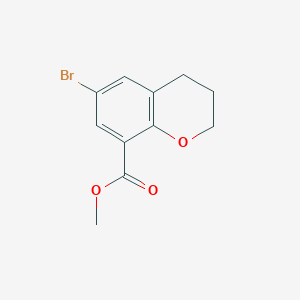
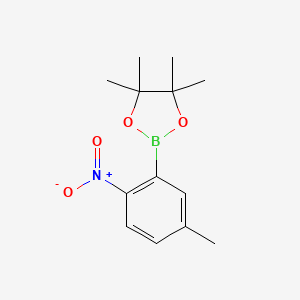


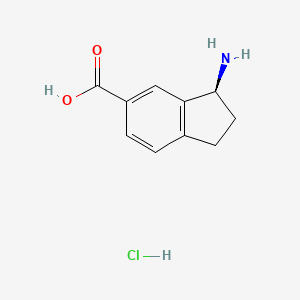
![4-[(3-Bromophenyl)sulfanyl]-2-chlorobenzonitrile](/img/structure/B13461959.png)


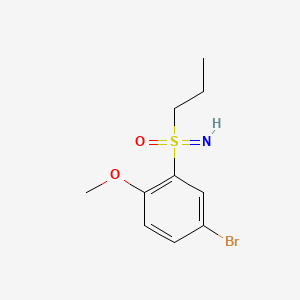
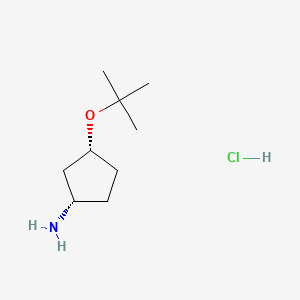
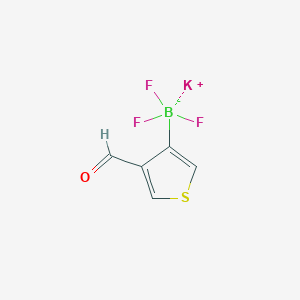
![Diethyl [2-oxo-2-(phenylformamido)ethyl]phosphonate](/img/structure/B13461982.png)

![3-Fluoro-5-[3-(propan-2-yl)phenoxy]aniline](/img/structure/B13461995.png)
